molecular formula C21H21N3O5 B11038214 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide

Cat. No.: B11038214
M. Wt: 395.4 g/mol
InChI Key: NFQDBLVNLBSPBH-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common route starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with various intermediates to form the final compound. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides of the original compound, while substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cholinesterases and lipoxygenases, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide is unique due to its combination of a benzodioxin ring, an indole moiety, and a carboxamide group.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H21N3O5/c1-27-17-4-2-3-15-14(17)12-16(24-15)21(26)22-8-7-20(25)23-13-5-6-18-19(11-13)29-10-9-28-18/h2-6,11-12,24H,7-10H2,1H3,(H,22,26)(H,23,25)

InChI Key

NFQDBLVNLBSPBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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